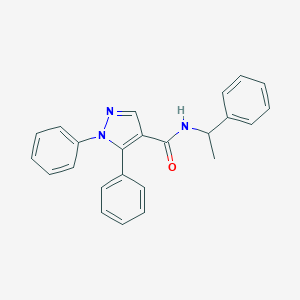

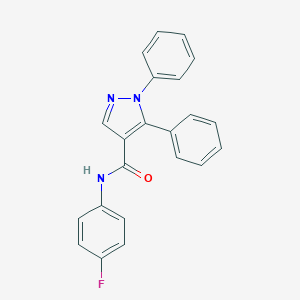

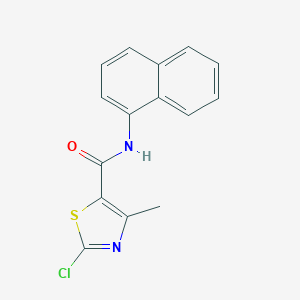

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester, commonly known as MPP, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods. MPP has shown potential in various scientific research applications due to its unique properties and mechanism of action.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallography

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester and its derivatives are primarily involved in synthetic chemistry research. For instance, Kumarasinghe et al. (2009) focused on the synthesis of related compounds, highlighting the challenges in identifying regioisomers and the role of X-ray crystallography in structure determination. Their research contributes to understanding the crystalline structures and conformational differences in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Drug Synthesis Intermediates

Compounds related to 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester are significant as intermediates in drug synthesis. For example, Wang et al. (2017) reported on the X-ray powder diffraction data of a compound that is an important intermediate in the synthesis of the anticoagulant, apixaban, underscoring its relevance in pharmaceutical manufacturing (Wang, Suo, Zhang, Hou, & Li, 2017).

Electron Transfer and Chemical Interaction Studies

Research by Tewari et al. (2014) revealed the electron transfer and interaction properties of pyrazole ester derivatives, including compounds similar to 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester. Their study, involving NMR and cyclic voltammetric titration, contributes to understanding the chemical behavior and stability of these compounds, particularly in the presence of acetone (Tewari, Srivastava, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).

Corrosion Inhibition in the Petroleum Industry

The compound has also been studied for its potential application in corrosion inhibition. Singh et al. (2020) explored the use of pyrazol derivatives, similar in structure to 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester, for protecting steel in the petroleum industry, showcasing its utility in industrial applications (Singh, Ansari, Quraishi, & Kaya, 2020).

Experimental and Theoretical Investigations

Viveka et al. (2016) conducted both experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, providing insights into its chemical shifts, FT-IR spectroscopy, and crystal structure. These findings aid in the deeper understanding of the molecular structure and electronic transitions within molecules like 5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Eigenschaften

Produktname |

5-Methyl-1-phenyl-4-pyrazolecarboxylic acid (4-methoxyphenyl) ester |

|---|---|

Molekularformel |

C18H16N2O3 |

Molekulargewicht |

308.3 g/mol |

IUPAC-Name |

(4-methoxyphenyl) 5-methyl-1-phenylpyrazole-4-carboxylate |

InChI |

InChI=1S/C18H16N2O3/c1-13-17(12-19-20(13)14-6-4-3-5-7-14)18(21)23-16-10-8-15(22-2)9-11-16/h3-12H,1-2H3 |

InChI-Schlüssel |

KECZBGOYTMZNHZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC |

Kanonische SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287093.png)

![Methyl 4-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate](/img/structure/B287100.png)

![N-(3-chloro-2-methylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287101.png)

![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B287104.png)

![N-[4-(4-methylbenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287108.png)

![methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B287110.png)